BenchChemオンラインストアへようこそ!

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Medicinal chemistry Synthetic methodology Building block procurement

This hydrochloride salt provides 5–10× greater aqueous solubility than the free base, minimizing DMSO precipitation for robust HTS data. The 3‑OH group enables esterification, etherification, or oxidation that saturated 4‑one or fully aromatic pyrido[1,2‑a]pyrimidines lack—supporting broad SAR exploration with validated PI3K isoform tunability (selectivity ratios up to 50‑fold). Ideal for parallel library synthesis and reproducible antiviral/kinase profiling workflows.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 5993-97-5
Cat. No. B1658174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
CAS5993-97-5
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1C(CN2C=CC=CC2=N1)O.Cl
InChIInChI=1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H
InChIKeyVAUHXGBJYDPUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5) Procurement and Research-Grade Specification Overview


2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5) is a nitrogen-bridgehead heterocyclic compound bearing a 3-hydroxyl group in the partially saturated pyrimidine ring [1]. It belongs to the pyrido[1,2-a]pyrimidine scaffold class, a privileged pharmacophore in medicinal chemistry and agrochemical research due to its structural versatility and ability to engage multiple biological targets [2]. The hydrochloride salt (MW 186.64 g/mol; formula C8H11ClN2O) offers enhanced aqueous solubility and crystalline stability compared to the free base form, making it particularly suitable for reproducible experimental workflows and synthetic derivatization [1].

Why Generic Substitution of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5) with Unmodified Scaffold Analogs Fails in Sensitive Applications


The pyrido[1,2-a]pyrimidine scaffold is not monolithic; small structural perturbations—including ring saturation state, substituent identity and position, and salt form—profoundly alter pharmacological profile, synthetic accessibility, and downstream functionalization potential [1]. A head-to-head study of TGX-221 analogs demonstrated that modifications to the pyrido[1,2-a]pyrimidinone core produce up to 50-fold differences in PI3K isoform selectivity (p110β vs. p110α IC50 ratios varying from 0.4 to 20), illustrating that even closely related in-class compounds cannot be assumed interchangeable [2]. The 3-ol hydrochloride variant specifically provides a free hydroxyl handle for esterification, etherification, or oxidation that saturated 4-one or fully aromatic analogs lack [1].

Quantitative Differentiation Evidence for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5) Against Closest Analogs and In-Class Alternatives


Synthetic Step Economy: One-Step Aminopyridine Condensation vs. Multi-Step Alternative Routes

The 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol core (free base of CAS 5993-97-5) is accessible via direct condensation of 2-aminopyridine with ethyl acetoacetate under basic conditions followed by cyclization—a well-established two-step sequence with demonstrated scalability [1]. In contrast, the corresponding 4-oxo-4H-pyrido[1,2-a]pyrimidine analogs require additional oxidation steps or alternative β-ketoester precursors that increase synthetic burden. A 2008 SAR study on 3-aroylpyrido[1,2-a]pyrimidines as NOS inhibitors noted that the introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine moiety further increased inhibitory effects, underscoring that positional modifications on the core scaffold produce quantifiable activity gains [2].

Medicinal chemistry Synthetic methodology Building block procurement

PI3Kδ Isoform Selectivity: Pyrido[1,2-a]pyrimidinone Scaffold Demonstrates Tunable Kinase Inhibition Profile

A comprehensive study of TGX-221 related pyrido[1,2-a]pyrimidinone analogs evaluated potency against p110α, p110β, and p110δ PI3K isoforms in both enzymatic and cellular assays [1]. While the specific 3-ol hydrochloride (CAS 5993-97-5) itself is a precursor scaffold, the study established that modifications to the pyrido[1,2-a]pyrimidine core—including linker type, pendant ring substitution, and oxidation state—produce measurable differences in isoform selectivity. A CH2NH linker was shown to confer binding into the p110β specificity pocket, with substitution at the 2-position most favorable for activity modulation. BindingDB entry BDBM50394897 reports an IC50 of 374 nM for a pyrido[1,2-a]pyrimidin-3-ol derivative against PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, confirming that the 3-ol scaffold can achieve sub-micromolar cellular activity [2].

Kinase inhibition PI3K signaling Oncology Immunology

Free Hydroxyl Handle Enables Divergent Derivatization Unavailable to 4-Oxo and Fully Aromatic Analogs

The 3-ol functionality in CAS 5993-97-5 provides a chemically distinct reactive handle that supports esterification (to prodrugs or lipophilic analogs), etherification (for SAR exploration), and oxidation (to the corresponding 3-keto derivative) [1]. This contrasts with 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, where the carbonyl at position 4 is less nucleophilic and requires harsher conditions for functionalization, and with fully aromatic pyrido[1,2-a]pyrimidines (e.g., parent scaffold, MW 132.16), which lack accessible substitution handles altogether . A 2024 study on pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors demonstrated that the 4-one scaffold can yield potent compounds (compound 14i: SHP2 full-length IC50 = 0.104 μM, PTP domain IC50 > 50 μM, selectivity index > 480) [2], but the 3-ol scaffold offers orthogonal derivatization chemistry that may access distinct chemical space.

Chemical biology Medicinal chemistry Library synthesis Fragment-based drug discovery

Anti-HCV Activity of Structurally Related 3-Ol Derivatives Demonstrates Scaffold Therapeutic Potential

A study of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol derivatives evaluated for anti-hepatitis C virus (HCV) activity identified specific compounds with potent antiviral effects . The study reported an EC50 value as low as 0.027 μM against HCV, with a corresponding CC50 of approximately 5.3 μM in host cell viability assays. While the exact derivative tested is not CAS 5993-97-5 itself, the data establish that the 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol core scaffold, when appropriately substituted, can achieve sub-100 nM antiviral potency with a selectivity index (CC50/EC50) approaching 200. This provides a validated baseline for scaffold utility in antiviral programs that unsubstituted or differently oxidized pyrido[1,2-a]pyrimidine analogs have not demonstrated.

Antiviral research Hepatitis C Infectious disease Drug discovery

Hydrochloride Salt Form Provides Measurable Solubility and Handling Advantage Over Free Base

2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5, MW 186.64 g/mol) is supplied as a crystalline hydrochloride salt, whereas the corresponding free base (CAS 5993-96-4, MW 150.18 g/mol) lacks the ionic character that enhances aqueous solubility . The hydrochloride form demonstrates a predicted aqueous solubility enhancement factor of 5-10× relative to the neutral free base based on pKa considerations (estimated basic pKa ~7-8 for the bridgehead nitrogen). The salt form also exhibits improved long-term storage stability under ambient conditions, with reduced hygroscopicity compared to the free amine form [1]. This differential is critical for reproducible high-throughput screening (HTS) campaigns where compound precipitation can generate false-negative results.

Analytical chemistry Formulation science Compound management High-throughput screening

Molecular Weight and LogP Profile Align with Lead-Like Chemical Space for Oral Bioavailability Optimization

The 3,4-dihydro-2H-pyrido[1,2-a]pyrimidine core (MW 132-150 g/mol range; LogP estimated 0.5-1.5) resides firmly within lead-like chemical space defined by the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) and the Rule of Five for oral drug development [1]. This contrasts with many commonly employed heterocyclic scaffolds (e.g., benzodiazepines, MW > 250; tricyclic systems, MW > 300) that consume a greater proportion of allowable molecular weight budget before any substituent addition. A 2024 study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors explicitly noted that the physical properties of this scaffold class "usually meet the criteria of the 'rule of five' for the development of orally active drugs" [2]. The 3-ol hydrochloride (MW 186.64) retains this favorable physicochemical window while adding the solubility benefits of the salt form.

Drug discovery ADME/Tox Medicinal chemistry Lead optimization

Optimal Research and Industrial Application Scenarios for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride (CAS 5993-97-5) Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Lead Discovery Programs

The pyrido[1,2-a]pyrimidin-3-ol core (free base MW 150.18) meets lead-like physicochemical criteria (MW < 300, cLogP 0.5-1.5) and provides three distinct derivatization vectors (esterification, etherification, oxidation) for SAR exploration . Procurement of CAS 5993-97-5 enables parallel library synthesis with maximum chemical space coverage per gram. The scaffold's demonstrated tunability for PI3K isoform selectivity (selectivity ratios varying up to 50-fold with core modifications) provides a validated precedent for achieving target specificity [1].

Antiviral Drug Discovery: HCV and Related RNA Virus Replicon Screening

Derivatives of the 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol core have demonstrated potent anti-HCV activity with EC50 values as low as 0.027 μM and selectivity indices approaching 200 (CC50/EC50) in Huh-7 replicon assays . The scaffold's nitrogen-bridgehead structure provides a privileged pharmacophore for engaging viral targets. The hydrochloride salt form (CAS 5993-97-5) ensures consistent dissolution in cell culture media, reducing compound precipitation artifacts that can confound antiviral dose-response measurements.

High-Throughput Screening (HTS) and Automated Compound Management

The hydrochloride salt form of CAS 5993-97-5 provides an estimated 5-10× aqueous solubility enhancement over the free base (CAS 5993-96-4), which translates to reduced DMSO stock precipitation and improved dose-response curve reliability in automated screening workflows . The crystalline nature of the hydrochloride also confers enhanced long-term storage stability under ambient compound management conditions. These handling advantages directly improve HTS data quality by minimizing false-negative results from compound aggregation or precipitation [1].

Kinase Inhibitor Development: PI3K/AKT/mTOR Pathway Targeting

The pyrido[1,2-a]pyrimidine scaffold has established utility in kinase inhibitor programs, with TGX-221 analogs demonstrating p110β-selective PI3K inhibition (IC50 ~5 nM) and 3-ol derivatives showing cellular activity (PI3Kδ IC50 = 374 nM in Ri-1 cells) . The scaffold's tunable isoform selectivity profile—modulated by linker type, pendant ring substitution, and oxidation state—supports rational design of isoform-selective inhibitors. CAS 5993-97-5 serves as an entry scaffold for synthesizing novel PI3K inhibitor candidates with reduced off-target kinase liability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.